[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromobenzyl group and an aminomethyl moiety. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design . The bromine atom at the para position of the benzyl group enhances lipophilicity and may influence target binding via halogen interactions. This compound is cataloged under CAS 1094351-79-7 with 98% purity and is used as a building block in pharmaceutical research .
Properties
IUPAC Name |
[3-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGGVKFIYPVICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The bromobenzyl group can be introduced via nucleophilic substitution reactions, and the methanamine group can be added through reductive amination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Oximes, nitriles, or carboxylic acids.
Reduction: Reduced heterocycles or benzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that compounds similar to [3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have been synthesized and tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising antibacterial activity . The introduction of bromine in the structure enhances the efficacy of these compounds against resistant strains.
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of oxadiazole derivatives. Compounds with similar structures have demonstrated significant inhibition of inflammation in animal models, suggesting that this compound could be beneficial in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of oxadiazole derivatives is a growing area of interest. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Studies
Mechanism of Action
The mechanism of action of [3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Heteroaromatic and Aliphatic Substituents
Biological Activity
[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound characterized by the presence of a 1,2,4-oxadiazole ring and a bromobenzyl moiety. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant studies and data tables.
- IUPAC Name : [3-(4-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine
- Molecular Formula : C10H10BrN3O
- Molecular Weight : 268.11 g/mol
- CAS Number : 1094351-79-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or interfere with essential enzymes involved in bacterial metabolism.
- Cytotoxicity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of bacterial and fungal strains. For instance:
- A study demonstrated that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 16 | Staphylococcus aureus |
| Derivative B | 32 | Escherichia coli |
| Derivative C | 8 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies:
- In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative D | 5.0 | MCF-7 |
| Derivative E | 3.2 | HeLa |
| Derivative F | 7.5 | A549 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth compared to control groups.
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of the compound on different cancer cell lines using MTT assays. The findings revealed that compounds with higher bromine substitution showed enhanced cytotoxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via cyclization of precursors such as nitriles and hydroxylamine derivatives. Key steps involve forming the oxadiazole ring through thermal or catalytic cyclization under reflux conditions. For example, analogous compounds like [3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl]methanamine were synthesized with >70% yield using tert-butyl carbamate intermediates and deprotection under acidic conditions . Reaction parameters (e.g., temperature, solvent polarity, and catalyst presence) significantly impact purity. For brominated analogs, controlled bromination at the benzyl position is critical to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming the oxadiazole ring formation and bromobenzyl substitution. Coupling constants and chemical shifts (e.g., δ ~8.0 ppm for aromatic protons) validate regiochemistry .
- X-ray Crystallography: Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures. High-resolution data can resolve conformational flexibility in the oxadiazole ring and bromine positioning .
- HRMS: High-resolution mass spectrometry confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br ratio) .
Q. What in vitro assays are commonly used to evaluate the biological activity of 1,2,4-oxadiazole derivatives like this compound?
- Methodological Answer:
- Enzyme Inhibition Assays: Fluorogenic substrates or radiometric assays measure activity against targets like kinases or proteases. For example, oxadiazoles with trifluoromethyl groups showed IC values <1 µM in sphingosine kinase inhibition studies .
- Antimicrobial Testing: Broth microdilution assays (e.g., MIC determination) are standard. Analogous compounds with halogenated phenyl groups exhibited potent activity against Gram-positive bacteria .
- Cellular Uptake Studies: LC-MS or fluorescence tagging evaluates membrane permeability, leveraging the compound’s lipophilicity from the bromobenzyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound against specific molecular targets?
- Methodological Answer:
- Substituent Variation: Replace the bromine atom with other halogens (F, Cl) or electron-withdrawing groups (NO) to modulate electronic effects. For instance, fluorophenyl analogs showed enhanced receptor binding affinity due to increased electronegativity .
- Bioisosteric Replacement: Substitute the oxadiazole ring with thiadiazole or triazole moieties to assess metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding poses to targets like CRBP1 .
- Pharmacophore Modeling: Tools like Schrödinger’s Phase identify critical interaction points (e.g., hydrogen bonding with the methanamine group) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for halogenated 1,2,4-oxadiazole derivatives?
- Methodological Answer:
- Re-evaluate Force Fields: Adjust parameters in molecular dynamics simulations to account for halogen bonding, which is often underestimated in default settings. For example, bromine’s polarizability impacts ligand-receptor interactions .
- Assay Validation: Confirm compound integrity post-assay using LC-MS to rule out degradation. Contradictions in antimicrobial activity may arise from solubility issues, addressed by co-solvents like DMSO ≤1% .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between predicted and observed active/inactive analogs to refine computational models .
Q. How does the bromobenzyl substituent influence the compound’s pharmacokinetic properties, and what modifications could improve metabolic stability?
- Methodological Answer:
- Lipophilicity and Metabolism: The bromobenzyl group increases logP, enhancing membrane permeability but risking CYP450-mediated oxidation. Microsomal stability assays (e.g., human liver microsomes) quantify metabolic turnover .
- Prodrug Approaches: Introduce hydrolyzable groups (e.g., acetylated methanamine) to mask polar functionalities, improving oral bioavailability. Enzymatic cleavage in vivo regenerates the active compound .
- Isotopic Labeling: Use Br-labeled analogs in PET imaging to track biodistribution and clearance in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
